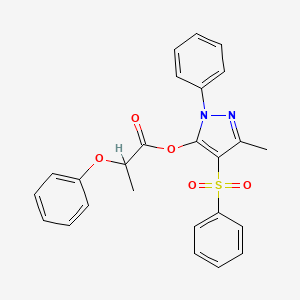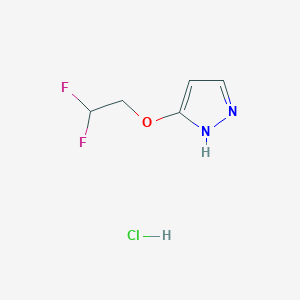
2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid” is a chemical compound with the molecular formula C16H15FN2O5S and a molecular weight of 366.36. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, also increases the three-dimensional coverage of the molecule .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, compounds with a pyrrolidine ring are known to be involved in a variety of chemical reactions. For instance, a Diels–Alder reaction has been reported in the synthesis of similar compounds .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are a key component of this compound . They have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . They are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
Pyrrolidine in Drug Discovery
The pyrrolidine ring is another crucial part of this compound . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Treatment of Hyperglycemia and Related Disorders
Compounds similar to “2-Fluoro-5-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)benzoic acid” have shown efficacy in reducing blood glucose . Therefore, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Synthesis of Metal-Organic Frameworks
The pyridin-4-yl component of this compound can be used in the synthesis of metal-organic frameworks . These are materials with potential applications in gas storage, separation, and catalysis .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It’s worth noting that fluoropyridines, which are structurally similar, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Biochemical Pathways
Compounds with similar structures have been known to participate in various biochemical processes
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Propiedades
IUPAC Name |
2-fluoro-5-(3-pyridin-4-yloxypyrrolidin-1-yl)sulfonylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O5S/c17-15-2-1-13(9-14(15)16(20)21)25(22,23)19-8-5-12(10-19)24-11-3-6-18-7-4-11/h1-4,6-7,9,12H,5,8,10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISQBAOQEYOTPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2374435.png)




![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2374443.png)
![1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2374444.png)
![6-Methyl-3-[2-oxo-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2374446.png)




![tert-butyl N-{2-[N-(2-phenylethyl)prop-2-enamido]ethyl}carbamate](/img/structure/B2374455.png)
